3,3-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide
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Overview
Description
3,3-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the reaction of anthranilic acid derivatives with appropriate reagents under specific conditions.
Substitution Reactions:
Amide Formation: The final step involves the formation of the amide bond by reacting the substituted quinazolinone with 3,3-dimethylbutanoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions to introduce different functional groups on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
3,3-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Antibacterial and Antifungal Research: It has shown promising activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.
Drug Development: The compound serves as a lead molecule for the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide involves:
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-2-methyl-3-(4-oxo-2-methylquinazolin-3-yl)isothiourea: Known for its antibacterial and antitubercular activities.
N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide: Exhibits similar biological activities and is used in medicinal chemistry research.
Uniqueness
3,3-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide is unique due to its specific substitution pattern on the quinazolinone ring, which imparts distinct biological activities and makes it a valuable compound for drug development .
Properties
IUPAC Name |
3,3-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-22-18-8-6-5-7-17(18)20(26)24(14)16-11-9-15(10-12-16)23-19(25)13-21(2,3)4/h5-12H,13H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWMMQVGXMUSPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)CC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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